molecular formula C7H8N2O B178915 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one CAS No. 122001-78-9

2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Cat. No.: B178915
CAS No.: 122001-78-9
M. Wt: 136.15 g/mol
InChI Key: HZLVYABRXDPPSA-UHFFFAOYSA-N
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Description

2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound with the molecular formula C7H8N2O. It is part of the pyridazinone family, which is known for its diverse pharmacological activities. This compound has a unique structure that includes a fused cyclopentane and pyridazine ring, making it an interesting subject for chemical and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method is the cyclization of ethyl 2-oxocyclopentylacetate with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium sensitizer and phosphodiesterase inhibitor, stabilizing calcium-induced conformational changes in proteins like troponin C . This dual action can lead to enhanced cardiac contractility and vasodilation, making it a potential candidate for treating cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-4-5-2-1-3-6(5)8-9-7/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLVYABRXDPPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)NN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409432
Record name 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122001-78-9
Record name 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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